

Thermodynamic Properties of Aqueous Hydrogen Sulfite Solutions: A Technical Guide

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Compound of Interest

Compound Name: *Hydrogen sulfite*

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This technical guide provides a comprehensive overview of the thermodynamic data for aqueous **hydrogen sulfite** (HSO_3^-) solutions. It includes key thermodynamic parameters, detailed experimental protocols for their determination, and a visualization of the equilibria involved. This information is crucial for understanding the behavior of **hydrogen sulfite** in various chemical and biological systems, which is of significant interest in fields ranging from atmospheric chemistry to pharmacology.

Core Thermodynamic Data

The thermodynamic stability and reactivity of aqueous **hydrogen sulfite** are defined by its standard enthalpy of formation ($\Delta_f H^\circ$), standard Gibbs free energy of formation ($\Delta_f G^\circ$), and standard molar entropy (S°). These values, determined at standard conditions (298.15 K and 1 bar), are summarized in the table below.

Thermodynamic Property	Symbol	Value	Reference(s)
Standard Enthalpy of Formation (aqueous)	$\Delta_f H^\circ$	$-631.83 \pm 0.15 \text{ kJ/mol}$	[1]
Standard Gibbs Free Energy of Formation (aqueous)	$\Delta_f G^\circ$	-527.8 kJ/mol	
Standard Molar Entropy (aqueous)	S°	$139.7 \text{ J/(mol}\cdot\text{K)}$ (calculated)	
Enthalpy of Acid Dissociation	ΔH°	$-3.59 \pm 0.10 \text{ kJ/mol}$	[2]
Heat Capacity Change of Acid Dissociation	ΔC_p°	$-262 \pm 7 \text{ J/(K}\cdot\text{mol)}$	[2]
Volume Change of Acid Dissociation	ΔV°	$-28.7 \pm 1.0 \text{ cm}^3/\text{mol}$	[2]

Note: The standard molar entropy was calculated using the relationship $\Delta_f G^\circ = \Delta_f H^\circ - T\Delta_f S^\circ$, where T is the standard temperature (298.15 K) and $\Delta_f S^\circ$ is the standard entropy of formation. The standard molar entropy (S°) is then derived from the entropies of the constituent elements in their standard states.

Experimental Protocols

The determination of the thermodynamic properties of aqueous **hydrogen sulfite** relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Solution Calorimetry for Enthalpy of Formation

This protocol outlines the determination of the standard enthalpy of formation of the aqueous **hydrogen sulfite** ion by measuring the enthalpy of solution of a suitable sulfite salt, such as sodium sulfite (Na_2SO_3).

Apparatus:

- Isoperibol solution calorimeter (e.g., Parr 1455 Solution Calorimeter)
- High-precision thermometer (± 0.001 K)
- Calibrated burette
- Stirring mechanism
- Data acquisition system

Procedure:

- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl) in deionized water.
- **Sample Preparation:** A precisely weighed amount of anhydrous sodium sulfite (Na_2SO_3) is placed in a sealed sample holder.
- **Solvent Preparation:** A known volume of deionized water is placed in the calorimeter's reaction vessel and allowed to reach thermal equilibrium.
- **Dissolution:** The sealed sample holder is submerged in the water, and once the temperature is stable, the salt is released into the water with continuous stirring.
- **Temperature Measurement:** The temperature change of the solution is recorded at regular intervals until a stable final temperature is reached.
- **Data Analysis:** The heat of solution (q_{soln}) is calculated from the temperature change and the heat capacity of the calorimeter and the solution. The molar enthalpy of solution (ΔH_{soln}) is then determined.
- **Calculation of $\Delta_f H^\circ(\text{HSO}_3^-, \text{aq})$:** The standard enthalpy of formation of the **hydrogen sulfite** ion is calculated using Hess's Law, incorporating the known standard enthalpies of formation of $\text{Na}^+(\text{aq})$, $\text{SO}_3^{2-}(\text{aq})$, $\text{H}^+(\text{aq})$, and the enthalpy of the reaction $\text{SO}_3^{2-}(\text{aq}) + \text{H}^+(\text{aq}) \rightleftharpoons \text{HSO}_3^-(\text{aq})$.

Potentiometric Titration for Gibbs Free Energy of Formation

This protocol describes the use of potentiometric titration to determine the equilibrium constant (K) for the dissociation of sulfurous acid (H_2SO_3), which can then be used to calculate the standard Gibbs free energy of formation of the **hydrogen sulfite** ion.

Apparatus:

- High-impedance potentiometer or pH meter with millivolt scale
- Glass pH electrode and a reference electrode (e.g., Ag/AgCl)
- Burette
- Magnetic stirrer and stir bar
- Constant temperature bath

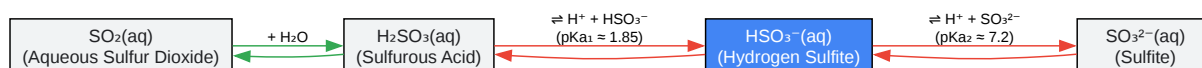
Procedure:

- **Electrode Calibration:** The pH electrode is calibrated using standard buffer solutions of known pH.
- **Solution Preparation:** A dilute solution of sodium bisulfite (NaHSO_3) of known concentration is prepared in a thermostated vessel.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- **Potential Measurement:** The potential (in millivolts) or pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium at each step.
- **Data Analysis:** A titration curve is constructed by plotting the measured potential/pH against the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve.
- **Calculation of pKa:** The pKa for the dissociation of H_2SO_3 to HSO_3^- is determined from the pH at the half-equivalence point.

- Calculation of $\Delta_f G^\circ(\text{HSO}_3^-, \text{aq})$: The equilibrium constant (K_a) is calculated from the pK_a . The standard Gibbs free energy of the dissociation reaction is then calculated using the equation $\Delta G^\circ = -RT \ln(K_a)$. Finally, the standard Gibbs free energy of formation of the **hydrogen sulfite** ion is determined using the known $\Delta_f G^\circ$ values for the other species in the reaction (H_2O , H_2SO_3 , H^+). A similar approach can be used for the dissociation of HSO_3^- to SO_3^{2-} .^[3]

Equilibria in Aqueous Sulfite Systems

The chemistry of aqueous **hydrogen sulfite** is governed by a series of pH-dependent equilibria involving sulfur dioxide, sulfurous acid, bisulfite, and sulfite ions. The following diagram illustrates these relationships.



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Caption: pH-dependent equilibria of sulfur(IV) species in aqueous solution.

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